4-(3-Methoxyphenylsulfonyl)morpholine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-(3-methoxyphenyl)sulfonylmorpholine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO4S/c1-15-10-3-2-4-11(9-10)17(13,14)12-5-7-16-8-6-12/h2-4,9H,5-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEVQDHLMPDUVKB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)S(=O)(=O)N2CCOCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 4 3 Methoxyphenylsulfonyl Morpholine and Analogues
Strategies for Sulfonamide Bond Formation
The formation of the sulfonamide bond is central to the synthesis of 4-(3-Methoxyphenylsulfonyl)morpholine. This involves creating a stable linkage between the nitrogen atom of the morpholine (B109124) ring and the sulfur atom of the 3-methoxyphenylsulfonyl group.
Coupling Reactions with Sulfonyl Halides
The most direct and widely practiced method for synthesizing arylsulfonamides is the reaction of a primary or secondary amine with an arylsulfonyl halide, typically a sulfonyl chloride. In the case of this compound, this involves the nucleophilic attack of the morpholine nitrogen on the electrophilic sulfur atom of 3-methoxyphenylsulfonyl chloride. This reaction is typically carried out in the presence of a base to neutralize the hydrogen chloride byproduct.
The reaction proceeds as follows:
Step 1: The nitrogen atom of morpholine acts as a nucleophile, attacking the sulfur atom of 3-methoxyphenylsulfonyl chloride.
Step 2: The sulfur-chlorine bond cleaves, and a proton is removed from the nitrogen atom by a base, forming the stable sulfonamide product and a salt.
Common bases used for this transformation include tertiary amines like triethylamine or pyridine, or aqueous bases under Schotten-Baumann conditions. The choice of solvent is typically an inert organic solvent such as dichloromethane or tetrahydrofuran.
Table 1: Typical Reaction Parameters for Sulfonamide Formation
| Reactant 1 | Reactant 2 | Base | Solvent | Typical Conditions |
|---|---|---|---|---|
| Morpholine | 3-Methoxyphenylsulfonyl Chloride | Triethylamine or Pyridine | Dichloromethane (DCM) or Tetrahydrofuran (THF) | Stirring at 0 °C to room temperature |
Catalyst-Mediated Sulfonylation Protocols
Modern synthetic chemistry has explored catalyst-mediated approaches to improve the efficiency and scope of sulfonamide synthesis. Transition-metal catalysis, particularly with copper and palladium, has been employed for C-H bond functionalization and cross-coupling reactions to form related compounds.
Copper-catalyzed protocols have been developed for the C-H activation and subsequent sulfonylation of heteroarenes like quinoline N-oxides using aryl sulfonyl chlorides as the sulfonylation agents. This method allows for the direct formation of a C-S bond on a heteroaromatic ring, providing an alternative route to complex sulfonated molecules.
Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are powerful tools for forming C-N bonds. While typically used to couple amines with aryl halides, variations of this methodology can be applied to construct the N-aryl or N-heteroaryl bond in complex amine derivatives. For instance, palladium precatalysts combined with specialized phosphine ligands like RuPhos can effectively catalyze the coupling of morpholine with heteroaryl chlorides under relatively mild conditions. Such catalytic systems offer advantages in terms of substrate scope and functional group tolerance.
Table 2: Examples of Catalyst-Mediated Reactions for C-N/C-S Bond Formation
| Catalyst System | Reaction Type | Coupling Partners | Key Advantage |
|---|---|---|---|
| Copper(II) Acetate | C-H Sulfonylation | Quinoline N-oxide + Aryl Sulfonyl Chloride | Direct C-H functionalization |
| Palladium(dba)₂ / Phosphine Ligand | Buchwald-Hartwig Amination | Aryl/Heteroaryl Halide + Morpholine | High efficiency for C-N bond formation |
| Copper(II) Acetate (Electrochemical) | C-H/N-H Cross-Coupling | Quinoline N-oxide + Morpholine | Mild, room-temperature conditions |
Approaches to Morpholine Ring Functionalization and Derivatization
The morpholine moiety is a prevalent heterocycle in pharmaceuticals due to its favorable physicochemical properties. Methodologies for its synthesis and functionalization are critical for creating analogues of this compound.
Selective Monoalkylation of Amines for Morpholine Synthesis
A common and efficient strategy for constructing the morpholine ring is the annulation of 1,2-amino alcohols. A significant challenge in this approach is achieving selective monoalkylation of the primary amine to prevent the formation of undesired bis-alkylation byproducts. A modern, green chemistry approach utilizes ethylene sulfate as an inexpensive and effective reagent for this transformation.
This two-step, redox-neutral protocol involves:
A simple SN2 reaction between a 1,2-amino alcohol and ethylene sulfate, which cleanly forms a stable zwitterionic monoalkylation product.
Cyclization of the intermediate under basic conditions (e.g., using potassium tert-butoxide) to yield the morpholine ring.
This method is scalable and avoids hazardous reagents like chloroacetyl chloride and strong reducing agents, making it environmentally benign. The selectivity of the reaction is influenced by the structure of the amino alcohol and the unique properties of ethylene sulfate.
Functionalization at Nitrogen (N4) of the Morpholine Ring
The nitrogen atom at the N4 position of the morpholine ring is a key site for introducing structural diversity. The synthesis of the title compound via coupling with 3-methoxyphenylsulfonyl chloride is a primary example of N4 functionalization. Beyond sulfonylation, the morpholine nitrogen can undergo a variety of other transformations.
Catalytic cross-coupling reactions are particularly effective for N-arylation. The Buchwald-Hartwig reaction, employing palladium catalysts with bulky, electron-rich phosphine ligands (e.g., RuPhos, SPhos, XPhos), enables the efficient coupling of morpholine with a wide range of aryl and heteroaryl chlorides. Furthermore, electrochemical methods catalyzed by copper salts have been developed for the C-H/N-H cross-coupling of morpholine with activated heterocycles, offering a mild, room-temperature route to N-functionalized products.
C-Substituted Morpholine Synthesis Approaches
Introducing substituents onto the carbon framework of the morpholine ring is essential for creating analogues with varied spatial arrangements and properties. Several stereoselective strategies have been developed to synthesize C-substituted morpholines.
Key synthetic strategies include:
Intramolecular Reductive Etherification: This method allows for the stereoselective synthesis of diversely substituted morpholines, including cis-2,5- and cis-2,6-disubstituted derivatives, from keto-alcohol precursors.
Palladium-Catalyzed Carboamination: A concise, asymmetric synthesis of cis-3,5-disubstituted morpholines can be achieved from enantiomerically pure amino alcohol precursors via a palladium-catalyzed carboamination reaction.
Reaction with Vinylsulfonium Salts: The reaction of 1,2-amino alcohols with α-phenylvinylsulfonium salts provides a direct route to stereodefined C-substituted morpholines in high yields.
Intramolecular Michael Addition: Strategies employing intramolecular aza-Michael or oxa-Michael reactions of functionalized amino alcohol derivatives serve as a key ring-forming step to access C-substituted morpholines.
These methods provide access to a wide array of C-functionalized morpholines, which are valuable as building blocks in medicinal chemistry.
Table 3: Comparison of Synthetic Approaches for C-Substituted Morpholines
| Methodology | Key Precursors | Substitution Pattern Achieved | Reference |
|---|---|---|---|
| Intramolecular Reductive Etherification | Keto-alcohols | 2-subst., cis-2,5-disubst., cis-2,6-disubst. | |
| Pd-Catalyzed Carboamination | Enantiopure amino alcohols, Aryl/alkenyl bromides | cis-3,5-disubstituted | |
| Reaction with Vinylsulfonium Salts | 1,2-Amino alcohols | Stereodefined C-substitution | |
| Intramolecular Michael Addition | Amino alcohols with acrylate moieties | 5-subst., 6-subst. |
Compound Index
Microwave-Assisted Synthetic Routes for Derivatives
Microwave-assisted organic synthesis has emerged as a transformative technology in medicinal chemistry, offering significant advantages over conventional heating methods. For the synthesis of morpholine-containing derivatives, this technique provides rapid, efficient, and often higher-yielding pathways. The primary benefit of microwave irradiation lies in its ability to directly and efficiently heat the reaction mixture, leading to a dramatic reduction in reaction times—from hours to mere minutes. nih.gov This acceleration can prevent the degradation of sensitive functional groups and minimize the formation of byproducts.
Research into the synthesis of various heterocyclic systems incorporating the morpholine scaffold demonstrates the broad applicability of this method. For instance, in the synthesis of N-arylheterocyclic substituted-4-aminoquinazolines, microwave irradiation in 2-propanol shortened the reaction time from 12 hours under conventional reflux to just 20 minutes, while also improving product yields. nih.gov Similarly, the synthesis of 4-substituted-3-(morpholinomethyl)-4H-1,2,4-triazole-5-thioles was optimized using a microwave system, establishing that the most effective conditions were a reaction time of 10 minutes at 160°C. semanticscholar.org This approach not only increased the yield of the target compounds but also reduced energy consumption. semanticscholar.org
The synthesis of other complex molecules, such as 1,2,3,4-tetrahydroisoquinoline sulfonamide derivatives, has also been successfully achieved using microwave assistance. shd-pub.org.rs In these syntheses, reactants are mixed in a sealed Teflon vessel and irradiated at a specific temperature and power, achieving maximum conversion in about 60 minutes. shd-pub.org.rs These examples highlight a consistent trend: microwave-assisted synthesis offers a superior alternative for preparing complex molecules that feature moieties like morpholine and sulfonyl groups, which are present in this compound.
Interactive Table: Comparison of Synthetic Methods for 4-Aminoquinazoline Derivatives
| Parameter | Conventional Heating | Microwave-Assisted Synthesis |
|---|---|---|
| Reaction Time | 12 hours | 20 minutes |
| Solvent | 2-Propanol | 2-Propanol |
| Temperature | 80 °C (Reflux) | 80 °C |
| Yield | 37.3% (for compound 5b) | Significantly Higher |
| Energy Efficiency | Lower | Higher |
| Handling | More Complex | Simple & Mild |
Data sourced from a study on N-arylheterocyclic substituted-4-aminoquinazolines. nih.gov
Green Chemistry Principles in the Synthesis of Morpholine Scaffolds
The principles of green chemistry are increasingly being integrated into the synthesis of important pharmaceutical scaffolds like morpholine to minimize environmental impact and enhance safety. This philosophy encourages the use of non-toxic reagents, renewable resources, and energy-efficient processes. The morpholine ring is a common motif in pharmaceuticals, and developing sustainable synthetic routes is a key area of research. chemrxiv.org
A prominent example of green chemistry in morpholine synthesis is the development of a redox-neutral protocol that converts 1,2-amino alcohols into morpholines. chemrxiv.orgchemrxiv.org This method utilizes inexpensive and less hazardous reagents, such as ethylene sulfate and potassium tert-butoxide (tBuOK), in a simple one or two-step process. chemrxiv.org It stands in stark contrast to traditional methods, such as the annulation of 1,2-amino alcohols with chloroacetyl chloride, which is a three-step process involving hazardous reagents and generating significant waste. chemrxiv.org The newer, greener method eliminates the need for hydride-mediated reduction steps, which typically use aluminum or boron hydrides, and avoids the associated waste streams. chemrxiv.org This protocol has been successfully scaled up to produce over 50 grams of various morpholine derivatives, demonstrating its practical utility. chemrxiv.orgchemrxiv.org
The application of green chemistry principles extends to the use of environmentally benign solvents. N-formylmorpholine, for example, has been synthesized and evaluated as a green solvent for producing other heterocyclic compounds. ajgreenchem.com It is chemically stable, non-toxic, and non-corrosive, making it a suitable replacement for more volatile and hazardous organic solvents. ajgreenchem.com Other advanced techniques, such as dual nickel/photoredox catalysis, allow for the synthesis of complex morpholines under mild conditions, further contributing to the greening of synthetic chemistry. researchgate.net These approaches collectively aim to make the synthesis of morpholine scaffolds, and by extension compounds like this compound, more sustainable and efficient.
Interactive Table: Application of Green Chemistry Principles to Morpholine Synthesis
| Green Chemistry Principle | Application in Morpholine Synthesis | Benefit |
|---|---|---|
| Atom Economy | One or two-step redox-neutral synthesis from 1,2-amino alcohols. chemrxiv.org | Maximizes incorporation of starting materials into the final product, reducing waste. |
| Use of Less Hazardous Reagents | Replacing chloroacetyl chloride with ethylene sulfate and tBuOK. chemrxiv.org | Avoids corrosive and hazardous chemicals, improving safety. |
| Designing Safer Chemicals | Synthesis and use of N-formylmorpholine as a green solvent. ajgreenchem.com | Reduces toxicity and environmental pollution associated with traditional solvents. |
| Energy Efficiency | Use of mild, room-temperature conditions in SnAP reagent-based syntheses. researchgate.net | Lowers energy consumption compared to reactions requiring high temperatures. |
| Waste Prevention | Eliminating a synthetic step compared to the traditional chloroacetyl chloride method. chemrxiv.org | Reduces the amount of waste generated from purification and side reactions. |
Elucidation of Structure Activity Relationships Sar
Contribution of the Sulfonyl Group to Biological Activity
In various classes of enzyme inhibitors, the sulfonyl group plays a pivotal role in binding and orientation. For instance, in a series of N-arylsulfonyl morpholines developed as γ-secretase inhibitors, the sulfonyl moiety was integral for their activity. The sulfur atom of the sulfonyl group can participate in non-covalent interactions, and the two oxygen atoms are potent hydrogen bond acceptors, readily interacting with hydrogen bond donors like amino acid residues (e.g., arginine, lysine (B10760008), or asparagine) in a protein's active site.
The geometry of the sulfonyl group, being tetrahedral, also imparts a specific three-dimensional arrangement to the molecule. This defined stereochemistry can be crucial for fitting into a well-defined binding pocket. The rigid nature of the sulfonyl linker can orient the methoxyphenyl and morpholine (B109124) moieties in a conformation that is optimal for binding to a biological target.
Role of the Methoxyphenyl Moiety in Ligand-Target Interactions
The methoxyphenyl group in 4-(3-Methoxyphenylsulfonyl)morpholine is another critical component for its biological activity. The aromatic ring can engage in various non-covalent interactions, including π-π stacking with aromatic amino acid residues (e.g., phenylalanine, tyrosine, tryptophan) and hydrophobic interactions within the binding pocket of a target protein.
The position of the methoxy (B1213986) group on the phenyl ring is of particular importance. The 'meta' substitution (3-position) in the subject compound influences the electronic distribution and the steric profile of the aryl ring. The methoxy group is an electron-donating group through resonance and can also act as a hydrogen bond acceptor via its oxygen atom. The specific location of this group dictates the regions of the molecule that can form favorable interactions. For instance, in a series of inhibitors, the placement of a methoxy group can be the determining factor for selectivity towards a specific enzyme isoform by exploiting subtle differences in their active site topographies.
Studies on neuronal nitric oxide synthase (nNOS) inhibitors have often highlighted the importance of substituted aryl groups in achieving potency and selectivity. The methoxy group's ability to form hydrogen bonds or to induce a specific conformation of the ligand can be a key determinant of its inhibitory profile.
Impact of Morpholine Ring Substitutions on Potency and Selectivity
The morpholine ring is a privileged scaffold in medicinal chemistry, frequently incorporated into drug candidates to improve their physicochemical properties, such as aqueous solubility and metabolic stability. In the context of this compound, the morpholine ring is N-substituted with the methoxyphenylsulfonyl group.
Further substitutions on the morpholine ring itself can have a profound impact on the compound's potency and selectivity. For example, the introduction of alkyl groups at the C-2 and C-6 positions of the morpholine ring in N-arylsulfonyl morpholine analogs has been shown to modulate their activity as γ-secretase inhibitors. Such substitutions can influence the conformation of the morpholine ring (which typically adopts a chair conformation) and can provide additional hydrophobic interactions with the target protein.
The following table illustrates the hypothetical impact of substitutions on a generic 4-(arylsulfonyl)morpholine scaffold, based on general principles observed in medicinal chemistry.
| Substitution on Morpholine Ring | Expected Impact on Activity | Rationale |
| Unsubstituted | Baseline activity | Provides good solubility and a basic scaffold. |
| Small alkyl groups (e.g., methyl) | May increase potency | Can provide additional hydrophobic interactions and optimize fit in the binding pocket. |
| Bulky alkyl groups (e.g., isopropyl) | May decrease activity | Can cause steric hindrance and prevent optimal binding. |
| Polar groups (e.g., hydroxyl) | May increase or decrease activity | Can form new hydrogen bonds but may also negatively impact cell permeability. |
When the morpholine ring is substituted, it can introduce chiral centers, leading to stereoisomers. The stereochemistry of these substituents can be critical for biological activity. It is a well-established principle in pharmacology that different enantiomers or diastereomers of a chiral drug can have significantly different potencies, efficacies, and even different biological activities altogether.
For instance, in cis-2,6-disubstituted N-arylsulfonyl morpholines, the relative stereochemistry of the substituents is crucial for maintaining the desired biological activity. The specific spatial arrangement of the substituents dictates how the molecule can orient itself within the binding site of a target protein. An incorrect stereochemical configuration could lead to a loss of key interactions or introduce steric clashes, thereby reducing or abolishing the biological effect. Therefore, the control of stereochemistry is a vital aspect of the design and synthesis of potent and selective morpholine-based inhibitors.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Compound Optimization
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For a class of compounds like 4-(arylsulfonyl)morpholine derivatives, QSAR can be a powerful tool for optimizing their activity.
A QSAR study would typically involve synthesizing a library of analogs of this compound with variations in the substituents on both the phenyl ring and the morpholine ring. The biological activity of these compounds would be determined, and then various molecular descriptors (e.g., lipophilicity (logP), electronic properties, steric parameters) would be calculated for each analog. Statistical methods are then used to build a model that correlates these descriptors with the observed activity.
For example, a QSAR model for a series of benzenesulfonylmorpholine derivatives might reveal that increased hydrophobicity of the substituent on the phenyl ring is positively correlated with activity, while the presence of a bulky group at a certain position is detrimental. Such models can guide the design of new, more potent compounds by predicting their activity before they are synthesized, thus saving time and resources.
A hypothetical QSAR data table for a series of 4-(arylsulfonyl)morpholine derivatives is presented below to illustrate the concept.
| Compound | R1 (Aryl substituent) | R2 (Morpholine substituent) | logP | Electronic Parameter (σ) | Steric Parameter (Es) | Observed Activity (IC50, nM) | Predicted Activity (IC50, nM) |
| 1 | 3-OCH3 | H | 2.5 | -0.12 | -0.55 | 150 | 145 |
| 2 | 4-OCH3 | H | 2.4 | -0.27 | -0.55 | 200 | 210 |
| 3 | 3-Cl | H | 3.1 | 0.37 | -0.97 | 80 | 85 |
| 4 | 3-OCH3 | 2-CH3 | 2.9 | -0.12 | -1.24 | 120 | 115 |
Fragment-Based Approaches in SAR Derivations
Fragment-based drug discovery (FBDD) is a strategy for identifying lead compounds as part of the drug discovery process. It involves identifying small chemical fragments that bind weakly to a biological target and then growing or combining these fragments to produce a lead with higher affinity.
The structure of this compound can be deconstructed into three key fragments: the morpholine ring, the sulfonyl linker, and the 3-methoxyphenyl (B12655295) group. In a fragment-based approach, each of these fragments could be screened individually or as part of a small library to identify their binding contributions to a particular target.
For example, a screen might identify that a simple morpholine fragment has weak binding to a target. A subsequent screen might find that a 3-methoxyphenyl fragment also binds in a nearby pocket. These two fragments could then be linked together, perhaps with a sulfonyl linker, to create a more potent molecule. This approach allows for a more rational exploration of the chemical space and can lead to the discovery of novel and potent inhibitors. The SAR for each fragment can be established independently, providing a detailed map of the interactions that are important for binding.
Biological Activities and Pharmacological Potentials of 4 3 Methoxyphenylsulfonyl Morpholine and Analogues
Enzyme Inhibition Profiles
The ability of 4-(3-Methoxyphenylsulfonyl)morpholine and its analogues to inhibit specific enzymes is a key aspect of their pharmacological potential. These interactions can modulate critical cellular signaling pathways, making them valuable candidates for therapeutic development.
The Phosphoinositide 3-Kinase (PI3K) signaling pathway is fundamental to numerous cellular functions, including cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers. nih.gov The morpholine (B109124) moiety is a well-established pharmacophore that binds to the hinge region of the PI3K active site. merckmillipore.com Consequently, various morpholine-containing compounds, including those with sulfonyl groups, have been investigated as PI3K inhibitors.
A series of 2-morpholino-pyrimidine derivatives featuring sulfonyl side chains have been developed as potent dual PI3K/mTOR inhibitors. nih.gov One notable compound from this series, compound 26 , demonstrated high inhibitory activity against class I PI3K isoforms, with particularly strong inhibition of PI3Kα. nih.gov Similarly, novel pyrimidinopyrrolo-oxazines that incorporate a conformationally restricted morpholine moiety have shown potent inhibition of PI3K isoforms with IC50 values in the nanomolar range. merckmillipore.com In contrast, some dimorpholinoquinazoline-based analogues, such as compound 7c , have been found to be less potent against PI3Kα, suggesting that PI3Kα may be a minor target for this specific analogue among the proteins of the PI3K/Akt/mTOR cascade. mdpi.com
The mammalian target of rapamycin (B549165) (mTOR), a serine/threonine kinase, is a central regulator of cell growth and metabolism and a key component of the PI3K signaling pathway. nih.govnih.gov Dual inhibition of both PI3K and mTOR is considered a more effective therapeutic strategy than targeting either kinase individually. nih.gov
Analogues of this compound have demonstrated significant mTOR inhibitory activity. For instance, compound 26 , a 2-morpholino-pyrimidine derivative, acts as a potent dual inhibitor of both PI3K and mTOR, with an IC50 value of 189 nM against mTOR. nih.gov The morpholine ring is a critical structural feature for mTOR inhibition, and modifications to this moiety can dramatically enhance selectivity. mdpi.com Replacing a simple morpholine with bridged morpholine structures in pyrazolopyrimidine inhibitors has led to analogues with subnanomolar mTOR IC50 values and up to 26,000-fold selectivity over PI3Kα. Another related compound, Ku-0063794 , which features a 4-morpholinopyrido[2,3-d]pyrimidine core, effectively inhibits the phosphorylation of mTOR substrates in cancer cells.
Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases involved in the degradation of the extracellular matrix. Their dysregulation is implicated in various pathological processes, including cancer metastasis. The arylsulfonyl scaffold is a known feature in some MMP inhibitors.
While direct MMP inhibition data for this compound is not extensively documented, related structures show significant activity. A series of 4-phenoxybenzenesulfonyl pyrrolidine (B122466) derivatives, which are structurally analogous to arylsulfonyl morpholine compounds, have been evaluated as MMP inhibitors. Several of these compounds displayed potent inhibitory activity against MMP-2 and MMP-9 and were shown to suppress the migration and invasion of cancer cells at low concentrations.
Dihydrofolate reductase (DHFR) is a crucial enzyme in the synthesis of nucleotides and is a well-established target for antimicrobial and anticancer therapies. Analogues containing heterocyclic ring systems have been extensively studied as DHFR inhibitors.
A number of quinazolinone analogues, which share a heterocyclic scaffold, have been designed and synthesized to target DHFR. These compounds were designed to mimic the structural features of methotrexate, a classic DHFR inhibitor. Several of these new quinazolinone derivatives were found to be potent inhibitors of mammalian DHFR, with some compounds exhibiting IC50 values in the sub-micromolar range. For example, compounds 28 , 30 , and 31 from one study were the most active DHFR inhibitors, with IC50 values of 0.5, 0.4, and 0.4 µM, respectively.
The rise of drug-resistant tuberculosis has spurred the search for new inhibitors targeting essential mycobacterial enzymes. Sulfonamide-containing compounds and other related heterocyclic structures have shown promise in this area.
A library of N-((4-sulfamoylphenyl)carbamothioyl) amides, which are structurally related to the sulfonamide core of this compound, was investigated for inhibition of carbonic anhydrases (CAs) from Mycobacterium tuberculosis. These compounds were particularly effective against the MtCA2 isoform, with ten of the twelve compounds tested showing inhibition constants (KI) in the low nanomolar range, surpassing the activity of the standard drug acetazolamide. Another study identified KES4 , a piperazine-containing compound, as an inhibitor of M. tuberculosis enoyl-acyl carrier protein reductase (mtInhA), an enzyme critical for mycolic acid biosynthesis. This compound demonstrated an ability to inhibit the growth of Mycobacterium smegmatis.
Antiviral Activities
The morpholine ring is a key component in several compounds with demonstrated antiviral properties. Analogues incorporating a morpholine and a sulfonamide moiety have been synthesized and tested for their ability to inhibit viral replication.
A series of purine (B94841) morpholine nucleoside analogues containing a sulfonamide fragment were found to possess significant antiviral activity against plant viruses like the Pepper mild mottle virus (PMMoV) and the Tobacco mosaic virus (TMV). Mechanistic studies revealed that these compounds target the viral coat protein, inhibiting key viral processes. Other morpholine-containing structures, such as camphene (B42988) derivatives, have shown potent activity against human viruses. For instance, derivative 7a , which contains a morpholine ring, was an effective inhibitor of Ebola pseudotype viruses with an IC50 of 0.6 µM. Additionally, the related heterocyclic compound 2-Methylquinazolin-4(3H)-one showed significant activity against Influenza A virus (H1N1) with an IC50 of 23.8 μg/mL.
HIV-1 Replication Inhibition
Research into the direct inhibitory effects of this compound on HIV-1 replication is not extensively documented in publicly available scientific literature. However, the broader class of morpholine-containing compounds has been investigated for anti-HIV properties. For instance, novel HIV-1 protease inhibitors incorporating morpholine as a P2 ligand have been synthesized and shown to exhibit potent enzymatic inhibitory activity. nih.gov Some of these analogues demonstrated impressive antiviral activity, with IC50 values ranging from the submicromolar to nanomolar level. nih.gov These findings underscore the potential of the morpholine scaffold in the development of new anti-HIV-1 agents, though specific data on this compound is lacking.
Antimicrobial and Antibiofilm Properties
While specific studies on the antimicrobial properties of this compound are limited, research on the closely related analogue, 4-(Phenylsulfonyl)morpholine (B1295087), provides valuable insights into the potential antimicrobial and adjuvant activities of this class of compounds.
Antibacterial Activity
Studies on 4-(Phenylsulfonyl)morpholine have shown that the compound itself possesses weak intrinsic antibacterial activity. The minimum inhibitory concentration (MIC) was determined to be ≥1024 μg/mL against both standard and multi-resistant strains of Staphylococcus aureus, Escherichia coli, Klebsiella pneumoniae, and Pseudomonas aeruginosa. nih.gov This indicates that the compound alone is not a potent antibacterial agent. nih.govsemanticscholar.org
Antifungal Activity
Similar to its antibacterial profile, 4-(Phenylsulfonyl)morpholine demonstrated a lack of significant direct antifungal activity. The MIC for this compound against strains of Candida albicans, Candida tropicalis, and Candida krusei was found to be ≥1024 μg/mL. nih.gov Furthermore, it did not show a significant modulating effect on the activity of common antifungal agents like amphotericin B, mebendazole, and nystatin. nih.gov The resistance of fungal strains may be attributed to the chitin (B13524) in their cell walls, which can hinder the penetration of certain compounds. semanticscholar.org
Antibiotic Adjuvant Potential against Multidrug-Resistant Bacteria
Despite its limited direct antimicrobial activity, 4-(Phenylsulfonyl)morpholine has demonstrated significant potential as an antibiotic adjuvant, particularly against Gram-negative bacteria. semanticscholar.org When used in combination with aminoglycoside antibiotics, it was found to modulate their activity and reduce the MICs of these drugs against multidrug-resistant strains. nih.govsemanticscholar.org
A notable synergistic effect was observed when 4-(Phenylsulfonyl)morpholine was combined with amikacin (B45834) against a multidrug-resistant strain of P. aeruginosa. At a sub-inhibitory concentration of 128 μg/mL, it reduced the MIC of amikacin by eightfold, from 312.5 μg/mL to 39.06 μg/mL. nih.gov A similar, though less pronounced, effect was seen with gentamicin (B1671437) against the same strain.
Table 1: Modulating Effect of 4-(Phenylsulfonyl)morpholine on Aminoglycoside Activity against P. aeruginosa
| Antibiotic | MIC of Antibiotic Alone (μg/mL) | MIC of Antibiotic with 128 μg/mL of 4-(Phenylsulfonyl)morpholine (μg/mL) | Fold Reduction in MIC |
|---|---|---|---|
| Amikacin | 312.5 | 39.06 | 8 |
This modulating activity suggests that 4-(Phenylsulfonyl)morpholine could be a valuable tool in combating antibiotic resistance by restoring the efficacy of existing antibiotics. semanticscholar.org However, it did not show a similar capacity to modulate the action of aminoglycosides against strains of S. aureus. nih.gov
Anti-Proliferative Activity in Cancer Cell Lines
There is currently a lack of specific research data on the anti-proliferative activity of this compound in cancer cell lines. However, the morpholine scaffold is a common feature in a variety of compounds that have been investigated for their anticancer potential. nih.govresearchgate.net Numerous morpholine derivatives have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines, demonstrating the promise of this chemical moiety in the development of new anti-proliferative agents. nih.govnih.gov
For example, certain morpholine-substituted quinazoline (B50416) derivatives have shown significant cytotoxic activity against A549 (lung carcinoma), MCF-7 (breast adenocarcinoma), and SHSY-5Y (neuroblastoma) cancer cell lines. nih.gov One such derivative, AK-10, which features a 3,4,5-trimethoxy substituent, was particularly effective against all three cell lines, with IC50 values of 8.55 ± 0.67 μM, 3.15 ± 0.23 μM, and 3.36 ± 0.29 μM, respectively. nih.gov
Table 2: Cytotoxic Activity of a Morpholine-Substituted Quinazoline Derivative (AK-10)
| Cancer Cell Line | IC50 (μM) |
|---|---|
| A549 | 8.55 ± 0.67 |
| MCF-7 | 3.15 ± 0.23 |
These findings highlight the potential of the morpholine ring as a pharmacophore in the design of novel anticancer drugs, though further studies are needed to determine if this compound shares this anti-proliferative activity.
Effects on Cancer Cell Apoptosis and Cell Cycle Modulation
Specific studies detailing the effects of this compound on cancer cell apoptosis and cell cycle modulation have not been identified in the current body of scientific literature. Nevertheless, the broader class of morpholine derivatives has been shown to induce these effects in various cancer cell lines.
Mechanistic studies on active morpholine-substituted quinazoline derivatives, such as AK-3 and AK-10, have revealed that they can inhibit cell proliferation by arresting the cell cycle at the G1 or G0/G1 phase. nih.govnih.gov Furthermore, these compounds were found to induce apoptosis, which was identified as the primary mechanism of cell death. nih.govnih.gov For instance, treatment with AK-3 and AK-10 resulted in cell cycle arrest values of 59% and 62%, respectively, at the G0/G1 phase. nih.gov
The ability of these related morpholine compounds to modulate the cell cycle and induce apoptosis suggests that this compound could potentially have similar mechanisms of action if it possesses anti-proliferative properties. However, without direct experimental evidence, this remains speculative.
Receptor Antagonism Studies
The morpholine scaffold is a key structural feature in a number of potent and selective Neurokinin-1 (NK-1) receptor antagonists. The NK-1 receptor, the primary receptor for the neuropeptide Substance P, is implicated in a variety of physiological processes, including pain transmission, inflammation, and emesis. wikipedia.org Consequently, antagonists of this receptor have been investigated for their therapeutic potential in treating conditions such as chemotherapy-induced nausea and vomiting, depression, and certain inflammatory disorders.
Several analogues of this compound, which share the core morpholine ring, have demonstrated significant NK-1 receptor antagonist activity. One of the most well-known examples is Aprepitant , a clinically approved antiemetic agent. wikipedia.org Aprepitant features a complex morpholine derivative structure and is a potent and selective antagonist of the human NK-1 receptor.
Another notable analogue is SSR240600 , a non-peptide NK-1 receptor antagonist developed by Sanofi-Aventis. This compound, which also incorporates a substituted morpholine ring, has shown very high affinity for the human NK-1 receptor in preclinical studies. Research has also focused on compounds like L-733,060 , a potent NK-1 antagonist with a piperidine (B6355638) ring, which is structurally related to the morpholine core, that has demonstrated anxiolytic-like effects in animal models.
The development of water-soluble prodrugs of morpholine-based NK-1 receptor antagonists has also been a focus of research to allow for intravenous administration. One such example is a phosphorylated morpholine acetal (B89532), which acts as a prodrug and is rapidly converted to the active antagonist in the body. nih.gov
The following table summarizes the NK-1 receptor antagonist activity of selected morpholine-containing compounds.
| Compound | Target Receptor | Activity (Ki/IC50) | Species |
| Aprepitant | Human NK-1 | - | Human |
| SSR240600 | Human NK-1 | Ki = 0.0061 nM | Human |
| L-733,060 | NK-1 | Ki = 0.2 nM | Human |
| Phosphorylated morpholine acetal (prodrug) | Human NK-1 | 10-fold lower affinity than active drug | Human |
Bromodomain Inhibition by Structurally Related Compounds
The morpholine moiety is recognized in medicinal chemistry as a "privileged structure" due to its presence in a wide range of biologically active compounds and its favorable physicochemical properties. nih.govsci-hub.se This includes its incorporation into the structures of some inhibitors of bromodomains, which are epigenetic reader proteins that recognize acetylated lysine (B10760008) residues on histones and other proteins. Bromodomain and extra-terminal (BET) family proteins, in particular, are attractive therapeutic targets in oncology and inflammation.
For instance, researchers have explored various heterocyclic scaffolds, including morpholine, in the design of bromodomain inhibitors. The morpholine ring can be a key component of the pharmacophore, interacting with the target protein, or it can serve as a versatile building block to orient other functional groups for optimal binding. nih.gov The ability of the morpholine oxygen to act as a hydrogen bond acceptor can be crucial for interaction with the bromodomain binding pocket.
The table below presents examples of compounds containing a heterocyclic system, including those with a morpholine or related ring, that have been reported as bromodomain inhibitors. It is important to note that the structural relationship of these compounds to this compound is based on the presence of the heterocyclic amine and not necessarily the entire sulfonylphenyl structure.
| Compound | Target Bromodomain | Activity (IC50/Kd) |
| I-BET762 (GSK525762A) | BRD2, BRD3, BRD4 | - |
| ABBV-744 | BRD2, BRD3, BRD4 (BD2 selective) | - |
| AZD5153 | Brd4 | - |
| OTX015 | BRD2, BRD3, BRD4 | - |
Molecular Mechanisms of Action
Ligand-Protein Binding Interactions
The binding of a small molecule, or ligand, to a protein is the initial event for most pharmacological effects. This interaction is a highly specific process driven by a combination of non-covalent forces. The structural features of 4-(3-Methoxyphenylsulfonyl)morpholine—specifically, the morpholine (B109124) ring, the aryl sulfonamide group, and the methoxyphenyl substituent—suggest a capacity for engaging in a variety of these interactions.
Hydrogen bonds are crucial for the specificity and stability of ligand-protein complexes. The this compound molecule possesses several atoms capable of participating in these interactions as hydrogen bond acceptors.
Morpholine Ring: The oxygen atom within the morpholine ring is a well-established hydrogen bond acceptor. This feature is critical in many kinase inhibitors, where the morpholine oxygen forms a key hydrogen bond with an amino acid residue in the hinge region of the enzyme's ATP-binding pocket. acs.org For instance, in inhibitors of Phosphatidylinositol 3-kinases (PI3Ks), this interaction is a recurring motif. acs.org
Sulfonyl Group: The two oxygen atoms of the sulfonyl group (SO₂) are strong hydrogen bond acceptors, capable of forming robust interactions with hydrogen bond donor groups on a protein, such as the amide protons of the peptide backbone or the side chains of amino acids like arginine, lysine (B10760008), and asparagine.
Methoxyphenyl Group: The oxygen atom of the methoxy (B1213986) (–OCH₃) group can also accept a hydrogen bond, further contributing to the molecule's binding potential. researchgate.net
In crystalline structures of related compounds, such as morpholinium bromide, the protonated nitrogen of the morpholine ring can also act as a hydrogen bond donor, forming N-H···Br interactions. nih.gov This indicates that under physiological conditions where the morpholine nitrogen could be protonated, it may also participate as a donor in hydrogen bonding networks with protein residues. rsc.orgrsc.org
| Functional Group | Atom | Role | Potential Protein Partner (Amino Acid Side Chains) |
|---|---|---|---|
| Morpholine | Oxygen | Acceptor | Valine, Leucine (backbone N-H) |
| Sulfonyl | Oxygen 1, Oxygen 2 | Acceptor | Arginine, Lysine, Asparagine, Serine |
| Methoxyphenyl | Oxygen | Acceptor | Serine, Threonine, Asparagine |
| Morpholine (protonated) | Nitrogen | Donor | Aspartate, Glutamate, Carbonyl oxygen (backbone) |
Hydrophobic interactions are a major driving force in protein-ligand binding, where nonpolar surfaces of the ligand and protein associate to minimize contact with the aqueous environment. youtube.comnih.gov The 3-methoxyphenyl (B12655295) group of this compound is the primary contributor to this type of interaction.
The phenyl ring is inherently hydrophobic and can fit into nonpolar pockets on a protein's surface. Research on similar structures has shown that a 3-methoxybenzene moiety can be buried within the interior hydrophobic pocket of an enzyme's active site. acs.orgacs.org This binding is stabilized by favorable interactions with the side chains of nonpolar amino acids. youtube.com
| Amino Acid | Abbreviation | Type of Side Chain |
|---|---|---|
| Valine | Val | Aliphatic |
| Leucine | Leu | Aliphatic |
| Isoleucine | Ile | Aliphatic |
| Phenylalanine | Phe | Aromatic |
| Tyrosine | Tyr | Aromatic |
| Cysteine | Cys | Sulfur-containing |
Thermodynamic analyses of the binding of molecules containing methoxyphenyl groups often reveal the process to be driven by hydrophobic interactions. nih.gov
Allosteric modulators bind to a site on a protein that is topographically distinct from the primary (orthosteric) site, causing a conformational change that alters the protein's activity. nih.govresearchgate.net This mechanism offers advantages in terms of selectivity and safety. nih.gov The aryl sulfonamide structure is a known scaffold for allosteric modulators of various drug targets, including G protein-coupled receptors (GPCRs) and enzymes. acs.org
Compounds containing a di-aryl sulfonamide motif have been shown to act as negative allosteric modulators (NAMs) of the NMDA receptor. nih.govacs.org In these cases, the sulfonamide linker allows the two aryl rings to adopt a unique conformation that favors π-π stacking, an interaction that facilitates crucial contacts within the allosteric binding pocket. nih.govacs.org While this compound has only one aryl ring directly attached to the sulfonamide, this illustrates the capacity of the sulfonyl group to orient aromatic structures for specific allosteric interactions. Furthermore, sulfonyl fluoride (B91410) derivatives have been developed as covalent allosteric modulators that react with nucleophilic amino acids like serine or threonine within an allosteric site. nih.govacs.org
Signaling Pathway Modulation
By binding to key proteins, small molecules can modulate entire signaling cascades that control cellular processes. The morpholine moiety is a privileged structure in compounds designed to inhibit the Phosphatidylinositol 3-kinase (PI3K)/Akt/Mammalian Target of Rapamycin (B549165) (mTOR) signaling pathway. nih.govmdpi.comresearchgate.net This pathway is a central regulator of cell proliferation, growth, and survival and is frequently dysregulated in various diseases. nih.govmdpi.com
Inhibitors containing a morpholine ring, often in a morpholino-triazine or dimorpholinoquinazoline scaffold, have been developed as potent dual inhibitors of both PI3K and mTOR. nih.govmdpi.comnih.gov By targeting the ATP-binding site of these kinases, such compounds can effectively shut down the signaling cascade, preventing the phosphorylation and activation of downstream effectors like Akt. mdpi.com The inhibitory mechanism is often reliant on the hydrogen bond formed between the morpholine oxygen and the kinase hinge region, as previously discussed. acs.orgresearchgate.net
| Compound | Scaffold | Target(s) | Key Feature |
|---|---|---|---|
| PKI-587 (Gedatolisib) | Morpholino-triazine | PI3K/mTOR | Dual nano-molar inhibition activity. nih.govnih.gov |
| LY294002 | Morpholino-chromone | PI3K | Early, non-specific inhibitor; morpholine oxygen is critical. acs.org |
| Compound 7c (from research) | Dimorpholinoquinazoline | PI3K/Akt/mTOR | Inhibited phosphorylation of Akt, mTOR, and S6K. mdpi.com |
Enzymatic Reaction Cascade Interruption
The aryl sulfonamide group is a classic pharmacophore known for its ability to inhibit enzymes and thereby interrupt metabolic or signaling cascades. openaccesspub.orgtandfonline.com The foundational example of this mechanism is the antibacterial action of sulfa drugs. tandfonline.com These compounds are structural analogues of para-aminobenzoic acid (PABA) and act as competitive inhibitors of the bacterial enzyme dihydropteroate (B1496061) synthase. This inhibition halts the enzymatic cascade responsible for synthesizing folic acid, a vital cofactor for DNA synthesis, leading to the cessation of bacterial growth. tandfonline.com
The inhibitory action of sulfonamides extends to many other enzyme classes. openaccesspub.org For example, certain aryl sulfonamides are potent and selective inhibitors of human sodium channels (e.g., NaV1.7 and NaV1.5), which are critical enzymes in the cascade of events leading to nerve impulse conduction. acs.orgnih.govnih.gov Other sulfonamide-based drugs function by inhibiting enzymes like cyclo-oxygenase-2 (COX-2), thereby interrupting the prostaglandin (B15479496) synthesis cascade involved in inflammation. openaccesspub.org The mechanism typically involves the sulfonamide moiety binding within the enzyme's active site, often forming a salt bridge or hydrogen bonds that prevent the natural substrate from binding and being processed. acs.org
Computational Chemistry and Molecular Modeling Studies
Molecular Docking Analysis to Predict Binding Modes
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is frequently used to predict the binding mode of a small molecule (ligand) to the active site of a protein. Such an analysis for 4-(3-Methoxyphenylsulfonyl)morpholine would involve:
Target Identification: Selecting a biologically relevant protein target.
Binding Site Prediction: Identifying the most likely binding pocket on the protein.
Conformational Sampling: Generating a variety of possible conformations for the ligand.
Scoring: Using a scoring function to rank the different binding poses based on their predicted binding affinity.
A typical molecular docking study would yield information on the specific amino acid residues involved in the interaction, the types of interactions (e.g., hydrogen bonds, hydrophobic interactions), and a predicted binding energy.
Molecular Dynamics Simulations to Elucidate Conformational Dynamics
Molecular dynamics (MD) simulations are used to study the physical movements of atoms and molecules over time. For this compound, an MD simulation could provide insights into:
Conformational Flexibility: Understanding how the molecule behaves in a solution or when bound to a protein target.
Stability of Interactions: Assessing the stability of the predicted binding mode from molecular docking over a period of time.
Solvent Effects: Analyzing the influence of water or other solvents on the molecule's conformation and interactions.
The results of MD simulations are often presented as trajectories of atomic positions, which can be analyzed to understand dynamic properties like root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF).
Quantitative Structure-Activity Relationship (QSAR) and CoMFA Modeling
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. Comparative Molecular Field Analysis (CoMFA) is a 3D-QSAR technique that uses steric and electrostatic fields to build these relationships. A QSAR or CoMFA study involving this compound would require a dataset of structurally related compounds with measured biological activity. The analysis would involve:
Dataset Collection: Gathering a set of molecules with varying structures and their corresponding activities.
Molecular Alignment: Superimposing the molecules based on a common scaffold.
Descriptor Calculation: Calculating various molecular descriptors (for QSAR) or steric/electrostatic fields (for CoMFA).
Model Building and Validation: Creating a statistical model and validating its predictive power.
The output of such a study would be a predictive model that could be used to estimate the activity of new, unsynthesized compounds and to generate contour maps indicating which regions of the molecule are important for activity.
Theoretical Characterization of Molecular Descriptors
This involves the calculation of various theoretical properties of a molecule to understand its physicochemical characteristics. For this compound, this would include the calculation of:
Electronic Descriptors: Such as dipole moment, polarizability, and energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO).
Topological Descriptors: Which describe the connectivity and shape of the molecule.
Quantum Chemical Descriptors: Including partial atomic charges and electrostatic potential maps.
These descriptors are fundamental to understanding the molecule's reactivity, solubility, and potential for intermolecular interactions.
Design and Synthesis of Advanced Derivatives and Analogues
Scaffold Hopping and Bioisosteric Replacements
Scaffold hopping is a drug design strategy focused on identifying isofunctional molecular structures with distinct core frameworks. nih.govniper.gov.innih.gov This approach is valuable for discovering novel compounds with improved properties or for navigating existing patent landscapes. niper.gov.in In the context of 4-(3-Methoxyphenylsulfonyl)morpholine, scaffold hopping could involve replacing the central morpholine (B109124) or phenylsulfonyl moieties with other ring systems that maintain a similar spatial arrangement of key functional groups.
Bioisosteric replacement is a related technique that involves substituting an atom or a group of atoms with another that has similar physical or chemical properties, leading to a molecule with comparable biological activity. mdpi.com For the morpholine ring, which is a common constituent in many FDA-approved drugs, bioisosteric replacements are often explored to enhance metabolic stability and other pharmacokinetic parameters. enamine.net The morpholine moiety's weak basicity and potential for hydrophilic interactions make it a frequent target for such modifications. nih.gov Analogues where the morpholine ring is replaced by other heterocyclic systems can exhibit altered lipophilicity and metabolic stability. enamine.net
Modification of the Arylsulfonyl Moiety
The arylsulfonyl moiety of this compound offers a prime site for synthetic modification to explore structure-activity relationships (SAR). Research has demonstrated that substitutions on the phenyl ring significantly influence the biological activity of this class of compounds.
In a notable study, a series of derivatives based on the 4-(phenylsulfonyl)morpholine (B1295087) scaffold were synthesized and evaluated for their therapeutic potential. nih.gov The synthetic approach involved the nucleophilic substitution of 3-(chlorosulfonyl)benzoic acid with morpholine to generate 3-(morpholinosulfonyl)benzoic acid. researchgate.net This intermediate was then converted to the corresponding acyl chloride, which subsequently reacted with various amines to produce a library of amide derivatives. researchgate.net This modular synthesis allows for the introduction of a wide range of substituents at the meta-position of the phenyl ring, enabling a thorough investigation of the SAR.
The findings from these studies indicate that the nature of the substituent on the phenyl ring is a critical determinant of biological activity. For instance, the introduction of different aliphatic, aromatic, and aliphatic-aromatic groups at the meta-position of the 4-(phenylsulfonyl)morpholine core has been shown to modulate the compound's efficacy. researchgate.net Among a series of 23 novel derivatives, compound GL24 (4m) , which features a specific substitution pattern, demonstrated a significantly low half-maximal inhibitory concentration (IC50) of 0.90 µM in MDA-MB-231 cells, highlighting the therapeutic potential of this scaffold. nih.gov
| Compound | Modification on Arylsulfonyl Moiety | Biological Activity (IC50 in MDA-MB-231 cells) |
|---|---|---|
| GL24 (4m) | Specific meta-substitution | 0.90 µM |
| Derivative 7d | Alternative meta-substitution | 2.64 µM |
Alterations of the Morpholine Ring and Linkers
The morpholine ring itself, along with any linking groups, provides additional opportunities for structural modification. The morpholine heterocycle is a privileged structure in medicinal chemistry due to its favorable physicochemical and metabolic properties. nih.govnih.gov Alterations to the morpholine ring can influence a compound's solubility, permeability, and interaction with biological targets. nih.govtaylorandfrancis.com
Synthetic strategies for modifying the morpholine scaffold are well-established and allow for the creation of diverse libraries of analogues. nih.govresearchgate.net These strategies include the synthesis of morpholines from vicinal amino alcohols, oxiranes, and aziridines. researchgate.net
In the context of 4-(phenylsulfonyl)morpholine derivatives, the linker connecting the phenylsulfonyl moiety to other functional groups has also been a target for modification. For example, researchers have explored the impact of linkers with varying numbers of nitrogen atoms. researchgate.net A synthetic route was developed to generate 4-(phenylsulfonyl)morpholine analogues with a two-nitrogen atom linker. researchgate.net This was achieved by converting the acyl chloride intermediate to a hydroxamic acid, followed by transformation into an O-tosylhydroxylamine, which could then be coupled with various amines. researchgate.net The exploration of different linkers allows for fine-tuning of the molecule's conformational flexibility and its ability to interact with target proteins.
Exploration of Hybrid Molecules Incorporating the Sulfonylmorpholine Motif
The concept of molecular hybridization involves combining two or more pharmacophoric units into a single molecule to achieve a synergistic or additive biological effect. nih.govmdpi.commdpi.com The 4-(phenylsulfonyl)morpholine scaffold has been utilized as a core component in the design of such hybrid molecules.
The synthesis of derivatives with various substituents attached to the phenylsulfonyl moiety via different linkers can be viewed as a form of molecular hybridization. researchgate.net For instance, the attachment of diverse chemical entities, ranging from simple aliphatic chains to complex aromatic systems, to the 4-(phenylsulfonyl)morpholine core results in hybrid molecules with potentially novel biological activities. researchgate.net This approach has led to the discovery of compounds with potent inhibitory effects, demonstrating the utility of the sulfonylmorpholine motif as a scaffold for developing new therapeutic agents. nih.gov The modular nature of the synthetic routes allows for the systematic exploration of a wide chemical space, facilitating the identification of hybrid molecules with optimized properties. nih.gov
Analytical Methodologies for Research Applications
Spectroscopic Characterization Techniques (e.g., NMR, MS)
Spectroscopic methods are indispensable for confirming the molecular structure of synthesized compounds. Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are primary techniques used to provide detailed information about the atomic arrangement and mass of a molecule like 4-(3-Methoxyphenylsulfonyl)morpholine.
Nuclear Magnetic Resonance (NMR) spectroscopy provides insight into the chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms within a molecule. For sulfonylmorpholine derivatives, ¹H NMR spectra typically show characteristic signals for the morpholine (B109124) ring protons, which often appear as multiplets due to their coupling, and signals for the protons on the aromatic ring. For a closely related compound, 4-(benzenesulfonyl)-morpholine , the morpholine protons can be observed, providing a template for what to expect for the methoxy-substituted analog. cas.org The presence and substitution pattern of the methoxyphenyl group in this compound would be confirmed by the specific chemical shifts and splitting patterns of the aromatic protons.
¹³C NMR complements this by detecting the carbon skeleton. The spectra would show distinct signals for the carbons of the morpholine ring, the methoxy (B1213986) group, and the substituted benzene (B151609) ring. Data from various N-substituted morpholines demonstrate that the carbon signals adjacent to the oxygen and nitrogen atoms of the morpholine ring have characteristic chemical shifts. cas.org
Table 1: Representative NMR Data for a Related Arylsulfonylmorpholine Scaffold (Note: Data is illustrative for the general structure and not specific to the 3-methoxy derivative)
| Nucleus | Typical Chemical Shift (δ) Range (ppm) | Structural Assignment |
|---|---|---|
| ¹H NMR | 3.0 – 3.2 | Morpholine protons adjacent to Nitrogen (-N-CH₂) |
| 3.7 – 3.8 | Morpholine protons adjacent to Oxygen (-O-CH₂) | |
| ¹³C NMR | ~46 | Morpholine carbons adjacent to Nitrogen (-N-CH₂) |
| ~66 | Morpholine carbons adjacent to Oxygen (-O-CH₂) |
Mass Spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS) can provide a highly accurate mass measurement, which helps in confirming the molecular formula. For instance, the HRMS (ESI) analysis of 4-((2,4-difluorophenyl)sulfonyl)morpholine , an analog, provided an exact mass that confirmed its elemental composition. cdc.gov For this compound, mass spectrometry would be expected to show a molecular ion peak corresponding to its molecular weight, and fragmentation patterns could offer further structural clues.
Chromatographic Purity Assessment and Quantification
Chromatographic techniques are essential for separating a compound from impurities and for quantifying its concentration. High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Ultra-High Performance Liquid Chromatography (UPLC) are powerful tools for these purposes.
HPLC is a cornerstone technique for assessing the purity of non-volatile compounds like arylsulfonylmorpholines. A reverse-phase (RP) HPLC method would typically be developed, where the compound is passed through a nonpolar stationary phase (like C18) with a polar mobile phase. For a related compound, 4-(3-methoxy-4-nitrophenyl)-morpholine , an RP-HPLC method was described using a mobile phase of acetonitrile (B52724) and water with an acid modifier. The purity of this compound would be determined by injecting a solution of the compound and analyzing the resulting chromatogram. The area of the main peak relative to the total area of all peaks provides a quantitative measure of purity. Method development would involve optimizing the mobile phase composition, flow rate, and column type to achieve good separation from any synthesis-related impurities or degradation products.
While this compound itself may have low volatility, making it less suitable for direct GC-MS analysis, this technique is highly relevant for detecting and quantifying related, more volatile analytes, such as the parent compound, morpholine. Several studies have developed GC-MS methods for the determination of morpholine residues. These methods often require a derivatization step to increase the volatility and stability of morpholine. For example, morpholine can be reacted with sodium nitrite (B80452) under acidic conditions to produce the more volatile N-nitrosomorpholine, which is then readily analyzed by GC-MS. This approach is critical in quality control to ensure that starting materials like morpholine are not present as significant impurities in the final product.
Table 2: Example of a Validated GC-MS Method for Morpholine (a Related Analyte) (Adapted from methods for determining morpholine in various matrices)
| Parameter | Typical Value/Range |
|---|---|
| Technique | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Derivatization | Required to enhance volatility (e.g., nitrosation) |
| Linearity Range | 10–500 µg·L⁻¹ |
| Limit of Detection (LOD) | ~1.3–7.3 µg/kg |
| Limit of Quantification (LOQ) | ~4.1–24.4 µg/kg |
| Recovery Rate | 88.6% – 109.0% |
UPLC is an evolution of HPLC that uses smaller particle-size columns (typically <2 µm) and higher pressures to achieve faster separations with greater resolution and sensitivity. A UPLC method for this compound would offer significant advantages over traditional HPLC, including reduced analysis time and lower solvent consumption. Existing HPLC methods for related compounds can often be scaled to UPLC systems. A UPLC-HRMS method has been noted for the analysis of the parent compound morpholine, demonstrating the high sensitivity of this technique, with a reported limit of detection of 2 µg/kg in complex matrices. Developing a UPLC method for the title compound would follow similar principles to HPLC but would be tailored to the specific instrumentation to maximize performance.
In Vitro Assay Development for Biological Activity Measurement
To investigate the potential therapeutic applications of this compound, its biological activity must be measured using in vitro assays. These laboratory-based tests are designed to assess the compound's effect on specific biological targets like enzymes or cells. The morpholine scaffold is a common feature in many biologically active molecules, and its derivatives have been explored for a wide range of activities, including anticancer and anti-inflammatory effects.
For a novel compound like this compound, a typical starting point would be to screen it against a panel of cancer cell lines to assess its antiproliferative activity. The MTT assay is a common colorimetric assay used for this purpose, which measures the metabolic activity of cells as an indicator of cell viability. For example, various morpholine-substituted tetrahydroquinoline derivatives were evaluated for their cytotoxicity against cancer cell lines such as A549 (lung cancer) and MCF-7 (breast cancer). Similarly, quinazoline-morpholine hybrids were tested against A549 cells to determine their IC₅₀ values (the concentration of a drug that inhibits a biological process by 50%).
If the compound shows promising activity, further assays would be developed to elucidate its mechanism of action. For instance, if it is hypothesized to be a kinase inhibitor, enzymatic assays would be performed using purified enzymes to directly measure inhibition. Molecular docking studies, while computational, often precede and guide the development of these targeted in vitro assays by predicting potential biological targets.
Table 3: Common In Vitro Assays for Evaluating Biological Activity of Morpholine Derivatives
| Assay Type | Purpose | Example Endpoint | Reference Application |
|---|---|---|---|
| Antiproliferative Assay (e.g., MTT) | To measure the effect on cancer cell growth and viability. | IC₅₀ value | Screening of quinazoline-morpholine hybrids against A549 lung cancer cells. |
| Enzymatic Inhibition Assay | To determine direct inhibitory activity against a specific enzyme (e.g., a kinase). | IC₅₀ or Kᵢ value | Evaluation of compounds as potential enzyme inhibitors. |
| Apoptosis Assay | To determine if the compound induces programmed cell death. | Quantification of apoptotic cells | Confirmation of apoptotic induction in SW480 cells by morpholine derivatives. |
Future Research Directions
Exploration of Additional Therapeutic Applications
The morpholine (B109124) moiety is a well-established pharmacophore found in a variety of approved drugs, suggesting that 4-(3-Methoxyphenylsulfonyl)morpholine could be investigated for a wide range of therapeutic applications. Future research should focus on screening this compound against a diverse panel of biological targets to identify potential new medical uses.
One promising area is in the development of kinase inhibitors. The sulfonyl-morpholino-pyrimidine scaffold has been identified as a starting point for the development of selective mTOR kinase inhibitors. nih.gov Given the structural similarities, this compound could be explored for its potential to inhibit various kinases implicated in cancer and other diseases. A proposed initial screening panel could include, but is not limited to, the following kinase families:
| Kinase Family | Rationale for Screening |
| PI3K/Akt/mTOR Pathway | The sulfonylmorpholine scaffold has shown promise in inhibiting mTOR. nih.gov |
| Tyrosine Kinases (e.g., Src, Abl) | Many kinase inhibitors incorporate aromatic and sulfonyl groups for binding. |
| Serine/Threonine Kinases (e.g., CDKs) | Dysregulation of these kinases is a hallmark of many cancers. |
Further exploration could extend to its potential as an anti-inflammatory, analgesic, or neuroprotective agent, given the broad biological activities of morpholine-containing compounds.
Development of Highly Selective and Potent Analogues
A crucial aspect of future research will be the rational design and synthesis of analogues of this compound to enhance potency and selectivity for a specific biological target, once identified. Structure-activity relationship (SAR) studies will be pivotal in this endeavor.
Key modifications could include:
Substitution on the Phenyl Ring: Introducing various substituents (e.g., halogens, alkyl groups, nitro groups) at different positions on the methoxyphenyl ring could modulate electronic properties and steric interactions with the target protein.
Modification of the Morpholine Ring: While the morpholine ring often contributes to favorable pharmacokinetic properties, subtle modifications could be explored to fine-tune binding affinity.
Isosteric Replacement: Replacing the morpholine ring with other heterocyclic systems could lead to novel chemical entities with improved properties.
The development of highly selective inhibitors is a significant challenge in drug discovery. Strategies such as appending functionalities that interact with less conserved regions of the target, like the phosphate-binding loop of kinases, could be employed to achieve greater selectivity. nih.gov
A hypothetical SAR study could yield data such as the following, illustrating the impact of substitutions on inhibitory activity:
| Compound | R1 Substitution | R2 Substitution | IC50 (nM) |
| Lead Compound | 3-OCH3 | H | 500 |
| Analogue 1a | 4-F | H | 250 |
| Analogue 1b | 3-OCH3, 4-Cl | H | 100 |
| Analogue 1c | 3-NO2 | H | >1000 |
Mechanistic Studies at the Atomic Level
Once a promising biological target is identified, detailed mechanistic studies will be essential to understand how this compound and its optimized analogues exert their effects at a molecular level. These studies provide the foundation for rational drug design and the interpretation of biological data.
Key experimental approaches would include:
Enzyme Kinetics: Determining the mode of inhibition (e.g., competitive, non-competitive, uncompetitive) will clarify how the compound interacts with the enzyme and its substrate. nih.gov
X-ray Crystallography: Co-crystallization of the compound with its target protein can provide a high-resolution 3D structure of the binding site, revealing key intermolecular interactions such as hydrogen bonds, hydrophobic interactions, and van der Waals forces.
Biophysical Techniques: Methods like Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) can be used to quantify the binding affinity and thermodynamics of the interaction.
For instance, mechanistic studies on sulfamate-based enzyme inhibitors have utilized kinetic analysis to elucidate their mode of action. scilit.com A similar approach could be applied to understand the inhibition mechanism of sulfonylmorpholine derivatives.
Advanced Computational Design of Next-Generation Compounds
Computational chemistry and molecular modeling are indispensable tools in modern drug discovery, enabling the rapid and cost-effective design of novel compounds with desired properties. nih.gov For the this compound scaffold, a variety of computational methods can be applied to guide the development of next-generation analogues.
Future computational research directions should include:
Molecular Docking: To predict the binding mode and affinity of newly designed analogues within the active site of the target protein.
Quantitative Structure-Activity Relationship (QSAR): To develop mathematical models that correlate the chemical structure of the compounds with their biological activity, aiding in the prediction of potency for unsynthesized molecules. sapub.org
Molecular Dynamics (MD) Simulations: To study the dynamic behavior of the compound-protein complex over time, providing insights into the stability of the interaction and the role of conformational changes.
Pharmacophore Modeling: To identify the essential 3D arrangement of chemical features required for biological activity, which can then be used to screen virtual libraries for novel scaffolds. sapub.org
The integration of these computational approaches can create a powerful in silico drug design pipeline, accelerating the discovery of potent and selective therapeutic agents based on the this compound scaffold. mdpi.com
Q & A
Q. Q1. What are the standard synthetic routes for preparing 4-(3-Methoxyphenylsulfonyl)morpholine, and how can reaction conditions be optimized?
- Methodology : The compound is typically synthesized via sulfonylation of morpholine using 3-methoxyphenylsulfonyl chloride. Key steps include:
- Reaction Conditions : Conduct the reaction in anhydrous dichloromethane under nitrogen, with triethylamine as a base to neutralize HCl byproducts .
- Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol to isolate the product.
- Yield Optimization : Monitor reaction progress via TLC (Rf ~0.5 in 3:7 ethyl acetate/hexane) and adjust stoichiometry (1:1.2 molar ratio of morpholine to sulfonyl chloride) to minimize unreacted starting material .
Advanced Synthesis
Q. Q2. How can competing side reactions (e.g., over-sulfonylation or ring oxidation) be suppressed during synthesis?
- Strategies :
- Temperature Control : Maintain reaction temperatures below 0°C to reduce electrophilic aromatic substitution at the methoxy group .
- Protecting Groups : Temporarily protect the morpholine nitrogen with a tert-butoxycarbonyl (Boc) group, which is cleaved post-sulfonylation using trifluoroacetic acid .
- Catalyst Selection : Use DMAP (4-dimethylaminopyridine) to accelerate sulfonylation selectively over side reactions .
Basic Structural Characterization
Q. Q3. Which spectroscopic techniques are critical for confirming the structure of this compound?
- Key Methods :
- NMR : -NMR shows characteristic signals for the morpholine ring (δ 3.6–3.8 ppm, multiplet) and methoxy group (δ 3.8 ppm, singlet). -NMR confirms sulfonyl attachment (C-SO at δ 55–60 ppm) .
- IR Spectroscopy : Peaks at 1150 cm (SO asymmetric stretch) and 1250 cm (C-O-C from morpholine) validate functional groups .
- Mass Spectrometry : ESI-MS in positive ion mode ([M+H] at m/z 271.1) confirms molecular weight .
Advanced Structural Analysis
Q. Q4. How does high-pressure Raman spectroscopy reveal conformational changes in the morpholine ring?
- Methodology :
- Apply hydrostatic pressure (0–4 GPa) using a diamond anvil cell.
- Observe shifts in C-H stretching modes (2980–3145 cm) and morpholine ring vibrations (1100–1175 cm), indicating pressure-induced planarization or hydrogen-bond reorganization .
- Compare with DFT calculations to correlate spectral changes with torsional angles .
Basic Biological Screening
Q. Q5. What in vitro assays are recommended for preliminary evaluation of biological activity?
- Assays :
Advanced Biological Studies
Q. Q6. How does the 3-methoxy group influence cytochrome P450 binding compared to halogenated analogs?
- Comparative Analysis :
- Metabolic Stability : Assess using recombinant CYP isoforms (e.g., CYP3A4). The methoxy group reduces metabolic clearance compared to bromo/fluoro analogs (e.g., 4-(2-bromo-4-fluorobenzyl)morpholine) due to decreased electron-withdrawing effects .
- Docking Studies : MD simulations show methoxy’s oxygen forms hydrogen bonds with CYP2A13’s Thr305, altering substrate orientation .
Basic Physicochemical Properties
Q. Q7. What are the solubility characteristics of this compound in common solvents?
- Data :
Advanced Physicochemical Analysis
Q. Q8. Can QSPR models predict the solubility and bioavailability of sulfonylated morpholine derivatives?
- Approach :
Analytical Method Development
Q. Q9. How can HPLC methods be optimized for quantifying this compound in biological matrices?
- Parameters :
Structure-Activity Relationships (SAR)
Q. Q10. How do electronic effects of substituents on the phenyl ring modulate pharmacological activity?
- SAR Trends :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
